5-iodo-N-methylpyrimidin-4-amine
Overview
Description
5-iodo-N-methylpyrimidin-4-amine: is a chemical compound with the molecular formula C5H6IN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-N-methylpyrimidin-4-amine typically involves the iodination of N-methylpyrimidin-4-amine. One common method includes the reaction of N-methylpyrimidin-4-amine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-iodo-N-methylpyrimidin-4-amine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of N-methylpyrimidin-4-amine by removing the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives are formed.
Oxidation Products: Oxidized derivatives of pyrimidine.
Reduction Products: N-methylpyrimidin-4-amine.
Scientific Research Applications
Chemistry: 5-iodo-N-methylpyrimidin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-iodo-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets within cells. It can bind to nucleic acids and proteins, affecting their structure and function. The compound may inhibit enzymatic activities or interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
N-methylpyrimidin-4-amine: Lacks the iodine atom, making it less reactive in certain chemical reactions.
5-bromo-N-methylpyrimidin-4-amine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
5-chloro-N-methylpyrimidin-4-amine: Contains a chlorine atom, which affects its chemical and biological behavior differently compared to the iodine derivative.
Uniqueness: 5-iodo-N-methylpyrimidin-4-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom can participate in specific interactions that are not possible with other halogenated derivatives, making this compound valuable in various research and industrial applications .
Properties
IUPAC Name |
5-iodo-N-methylpyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQNKFMXAOIMKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301329 | |
Record name | 5-Iodo-N-methyl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91416-97-6 | |
Record name | 5-Iodo-N-methyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91416-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-N-methyl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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